molecular formula C17H10Cl2F3NOS B11769690 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11769690
M. Wt: 404.2 g/mol
InChI Key: CCVVQYAAYMAYMI-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxyphthalimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzo[b]thiophene derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:

Uniqueness

What sets 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H10Cl2F3NOS

Molecular Weight

404.2 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H10Cl2F3NOS/c1-8-2-4-10-13(6-8)25-15(14(10)19)16(24)23-12-7-9(17(20,21)22)3-5-11(12)18/h2-7H,1H3,(H,23,24)

InChI Key

CCVVQYAAYMAYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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